

A Technical Guide to the Odor and Organoleptic Properties of Isoamyl Isobutyrate

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Compound of Interest

Compound Name: *Isoamyl isobutyrate*

Cat. No.: *B149016*

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Abstract

Isoamyl isobutyrate, a volatile ester, is a significant contributor to the characteristic aromas of various fruits and fermented beverages. Its distinct sensory profile makes it a valuable compound in the flavor and fragrance industries, as well as a subject of interest in chemosensory research. This technical guide provides a comprehensive overview of the odor profile and organoleptic properties of **isoamyl isobutyrate**, detailing its chemical characteristics, sensory descriptors, and the methodologies used for its evaluation. Furthermore, it outlines the fundamental signaling pathways involved in its perception and presents detailed experimental protocols for its sensory analysis.

Introduction

Isoamyl isobutyrate (3-methylbutyl 2-methylpropanoate) is an organic ester known for its potent and pleasant fruity aroma.^{[1][2][3]} It is found naturally in a variety of fruits, including bananas, pears, and apricots, and is also a product of fermentation in alcoholic beverages like beer.^{[4][5]} Its characteristic scent profile has led to its widespread use as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items.^{[6][7]} Understanding the precise organoleptic properties of **isoamyl isobutyrate** is crucial for its effective application in product formulation and for advancing our knowledge of chemical senses. This guide serves as a technical resource for professionals engaged in research and development involving this compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of **isoamyl isobutyrate** is fundamental to its application and sensory evaluation.

Property	Value	Reference
Chemical Name	3-methylbutyl 2-methylpropanoate	[8]
Synonyms	Isopentyl isobutyrate, Isoamyl 2-methylpropanoate	[8]
CAS Number	2050-01-3	[8]
Molecular Formula	C ₉ H ₁₈ O ₂	[8]
Molecular Weight	158.24 g/mol	[8]
Appearance	Colorless liquid	[9]
Boiling Point	168.00 to 171.00 °C @ 760.00 mm Hg	[9]
Vapor Pressure	1.895000 mmHg @ 25.00 °C (est)	[9]
Flash Point	129.00 °F. TCC (53.89 °C.)	[9]
Solubility	Soluble in alcohol; water, 136.1 mg/L @ 25 °C (est)	[9]

Odor Profile and Organoleptic Properties

The sensory perception of **isoamyl isobutyrate** is characterized by a complex and pleasant profile, primarily described as fruity and sweet.

Odor Profile

The odor of **isoamyl isobutyrate** is consistently described as fruity, with various sources specifying nuances of apricot, pineapple, and banana.[9] It is also characterized as having

sweet, ethereal, tropical, and green notes.[9] The odor strength is generally considered to be medium.[9]

Table of Odor Descriptors:

Descriptor	Source
Fruity, ethereal, tropical, green, grape, cherry, banana, unripe banana, apple, cocoa	[9]
Sweet, fruity, estery, green, waxy	[9]
Fruity with an undertone reminiscent of apricot and pineapple	[9]
Green, waxy, fruity, sweet	[4]

Taste Profile

The taste of **isoamyl isobutyrate** mirrors its aromatic profile, being predominantly sweet and fruity. A specific sensory evaluation has described the taste at a concentration of 40.00 ppm as "Sweet, fruity, green and fatty with a berry nuance".[9] Other descriptors include rummy, oily, and fatty notes with hints of cocoa.[9]

Table of Taste Descriptors:

Descriptor	Concentration	Source
Sweet, fruity, green, fatty with a berry nuance	40.00 ppm	[9]
Fruity, green, rummy, oily, fatty, berry, cocoa	Not specified	[9]

Quantitative Sensory Data

While specific odor and taste threshold values for **isoamyl isobutyrate** are not readily available in publicly accessible literature, the Flavor and Extract Manufacturers Association

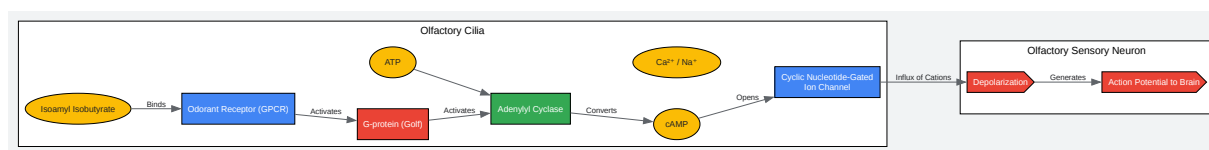
(FEMA) has established it as Generally Recognized as Safe (GRAS) for use in food, with typical usage levels providing an indication of its potency.

Signaling Pathways for Perception

The perception of **isoamyl isobutyrate**'s flavor is a complex process involving both the olfactory (smell) and gustatory (taste) systems.

Olfactory Signaling Pathway

The odor of **isoamyl isobutyrate** is detected by olfactory receptors in the nasal cavity. The binding of this volatile ester to G-protein coupled receptors (GPCRs) on olfactory sensory neurons initiates a signaling cascade. This process, depicted below, leads to the generation of an electrical signal that is transmitted to the brain for processing and perception of the aroma.

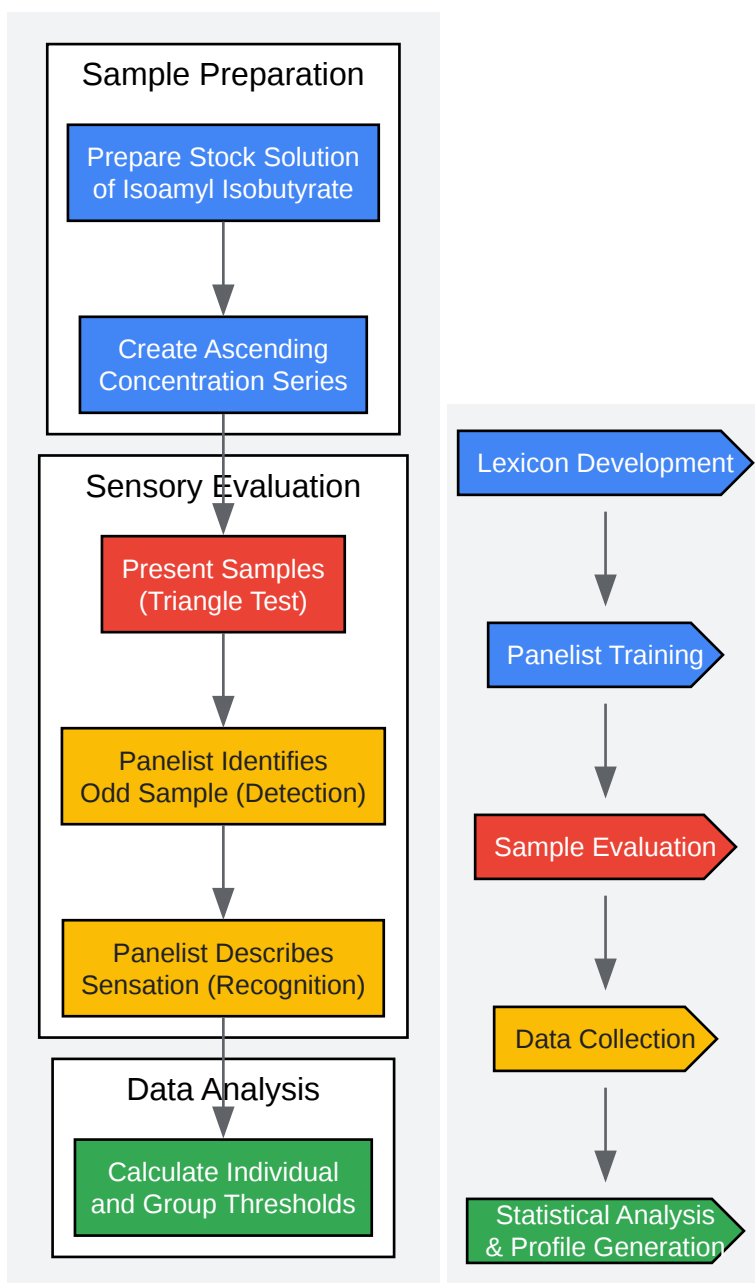
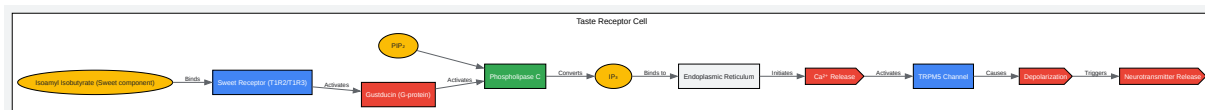


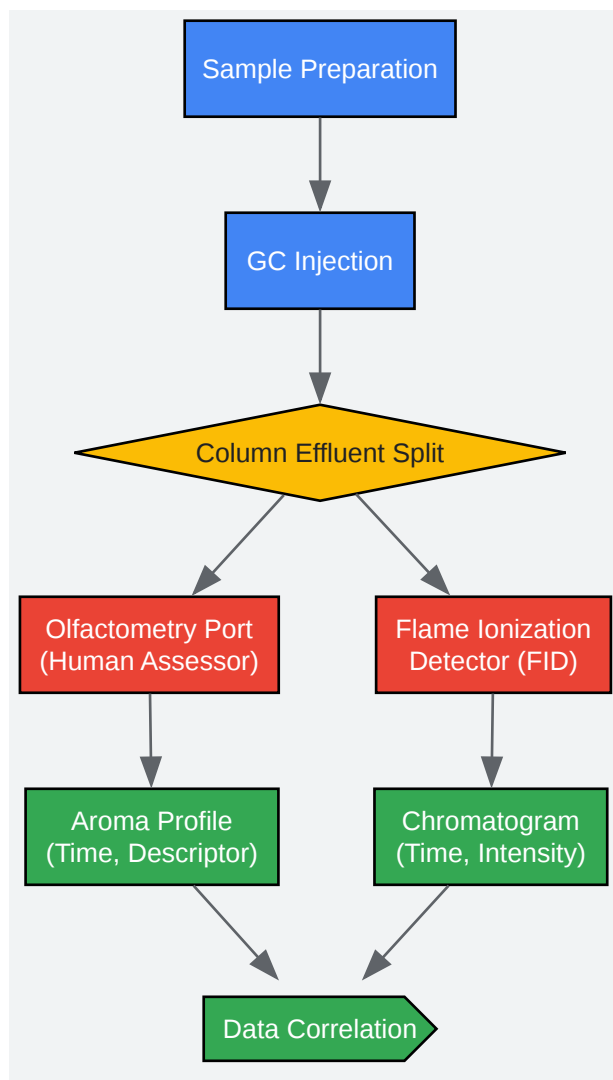
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Olfactory Signal Transduction Cascade

Gustatory Signaling Pathway

The sweet taste component of **isoamyl isobutyrate** is perceived by taste receptor cells located in taste buds on the tongue. Sweet tastants bind to specific GPCRs (T1R2/T1R3), triggering a downstream signaling pathway that results in neurotransmitter release and the perception of sweetness.





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